molecular formula C5H9NO2S B1219459 1,3-Thiazinane-2-carboxylic acid CAS No. 78233-48-4

1,3-Thiazinane-2-carboxylic acid

Cat. No. B1219459
CAS RN: 78233-48-4
M. Wt: 147.2 g/mol
InChI Key: IESZQYHPXVRLMD-UHFFFAOYSA-N
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Description

1,3-Thiazinane-2-carboxylic acid is a compound that has been studied for its diverse chemical and physical properties. It forms part of a broader category of thiazinane derivatives, which have been explored for various synthetic and application potentials in chemistry.

Synthesis Analysis

The synthesis of thiazinane derivatives often involves cyclization reactions and can include optical resolution for generating optically active forms. For instance, optically active 1,4-thiazane-3-carboxylic acid was synthesized from cysteine via optical resolution, highlighting the versatility of thiazinane synthesis strategies (Shiraiwa et al., 1998).

Molecular Structure Analysis

The molecular structure of thiazinane derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Studies reveal detailed insights into bond lengths, bond angles, and torsion angles, affirming the complex geometry of these molecules. Computational methods like DFT have also been employed to predict and validate the molecular structure of these compounds (Haroon et al., 2018).

Chemical Reactions and Properties

Thiazinane derivatives participate in various chemical reactions, including reductive lactamisation and reactions with aldehydes, highlighting their reactivity and potential for functionalization. The reaction mechanisms and products have been elucidated through both experimental and theoretical studies, indicating the compounds' versatility in synthetic chemistry (Al-huniti et al., 2007).

Physical Properties Analysis

The physical properties of 1,3-thiazinane-2-carboxylic acid derivatives, such as melting points, solubility, and crystalline behavior, have been systematically studied. These properties are crucial for understanding the compounds' stability and suitability for various applications (Piechocka et al., 2022).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and the ability to form various derivatives, are central to the utility of thiazinane compounds. Studies on their chemical behavior under different conditions reveal insights into their potential uses in synthesis and industry. For example, their reactions with isothiocyanates and their subsequent transformation into dihydropyrido derivatives showcase the chemical versatility of these compounds (Kobayashi et al., 2009).

Scientific Research Applications

Heterocyclic Chemistry and Synthesis Methods

Thiazinanes represent a pivotal category of heterocyclic compounds with diverse applications in medicinal chemistry and drug design. The chemistry of substituted thiazinanes, including 1,3-thiazinane derivatives, has been explored for the synthesis of compounds with potential anti-HIV, analgesic, antibiotic, and anticoagulant activities (Hassan, Bräse, Aly, & Tawfeek, 2020). Novel synthetic methodologies, such as ultrasound irradiation, have been employed to synthesize thiazinanones, showcasing the efficiency and versatility of modern synthetic techniques (Gouvêa, Berwaldt, Neuenfeldt, Nunes, Almeida, & Cunico, 2016).

Biological Activities

1,3-Thiazinane derivatives exhibit a range of biological activities. For instance, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate has shown moderate insecticidal activity against Aphis craccivora, demonstrating the potential of thiazinane derivatives in agricultural applications (Li, Tian, & Wang, 2013).

Analytical and Diagnostic Applications

The identification and determination of 1,3-thiazinane derivatives in biological samples have been advanced through chromatographic and mass spectrometry techniques. This includes the development of methods for detecting 1,3-thiazinane-4-carboxylic acid in human urine, highlighting the compound's role in biochemical pathways and potential diagnostic applications (Piechocka, Litwicka, & Głowacki, 2022).

Material Science

In material science, thiazinane derivatives have been functionalized with polar groups through thiol-ene addition, leading to compounds with amphiphilic properties. These materials exhibit interesting behavior in solution and potential applications as solvent-free liquid electrolytes in electrochemical devices (Turcan-Trofin, Asăndulesa, Balan-Porcăraşu, Varganici, Tiron, Racles, & Cazacu, 2019).

Safety And Hazards

1,3-Thiazinane-2-carboxylic acid is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1,3-thiazinane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-6-2-1-3-9-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESZQYHPXVRLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999583
Record name 1,3-Thiazinane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazinane-2-carboxylic acid

CAS RN

78233-48-4
Record name 1,3-Thiazine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078233484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Thiazinane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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